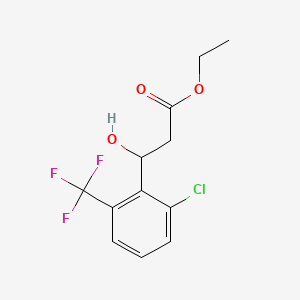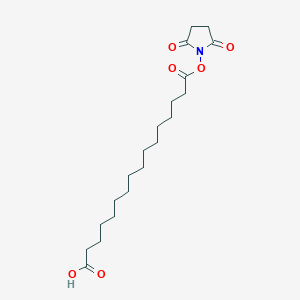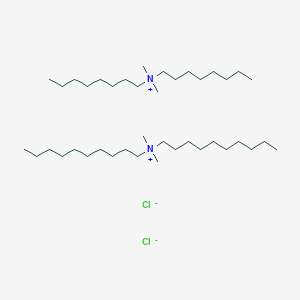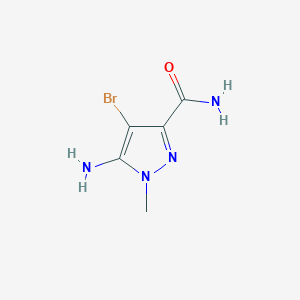![molecular formula C20H22N2O4S2 B15332306 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of two tosyl groups attached to the nitrogen atoms in the pyrrole ring, making it a ditosyl derivative. Pyrroles are known for their stability and are widely used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole typically involves the reaction of a pyrrole derivative with tosyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The tosylation reaction is facilitated by the presence of a base such as triethylamine or pyridine, which helps in the deprotonation of the pyrrole nitrogen atoms, allowing for the nucleophilic attack on the tosyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various functionalized pyrrole derivatives.
科学的研究の応用
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized pyrrole derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its stability and use in organic electronics.
N,N’-dialkyl derivatives of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of organic dyes and pigments.
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the development of semiconductors and photovoltaic materials.
Uniqueness
2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is unique due to the presence of tosyl groups, which impart specific chemical reactivity and enhance its utility in various synthetic and industrial applications. The tosyl groups also contribute to the compound’s stability and facilitate its use as a versatile intermediate in organic synthesis.
特性
分子式 |
C20H22N2O4S2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2,5-bis-(4-methylphenyl)sulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C20H22N2O4S2/c1-15-3-7-19(8-4-15)27(23,24)21-11-17-13-22(14-18(17)12-21)28(25,26)20-9-5-16(2)6-10-20/h3-10H,11-14H2,1-2H3 |
InChIキー |
LGAFXTOPHMOXEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)








![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)

